molecular formula C23H38N2O2S B12522122 O-(2-Aminophenyl) hexadecanoylcarbamothioate CAS No. 805323-94-8

O-(2-Aminophenyl) hexadecanoylcarbamothioate

Cat. No.: B12522122
CAS No.: 805323-94-8
M. Wt: 406.6 g/mol
InChI Key: XCIVQWKXZFURIR-UHFFFAOYSA-N
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Description

O-(2-Aminophenyl) hexadecanoylcarbamothioate: is a chemical compound with the molecular formula C23H40N2O2S. It is known for its unique structure, which includes an aminophenyl group attached to a hexadecanoylcarbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminophenyl) hexadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: O-(2-Aminophenyl) hexadecanoylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, O-(2-Aminophenyl) hexadecanoylcarbamothioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme-substrate interactions and protein-ligand binding studies .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of surfactants, lubricants, and coatings .

Mechanism of Action

The mechanism of action of O-(2-Aminophenyl) hexadecanoylcarbamothioate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The hexadecanoylcarbamothioate moiety can interact with lipid membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: O-(2-Aminophenyl) hexadecanoylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it suitable for applications involving lipid membranes. The presence of both aminophenyl and thiocarbamoyl groups allows for versatile chemical modifications and interactions .

Properties

CAS No.

805323-94-8

Molecular Formula

C23H38N2O2S

Molecular Weight

406.6 g/mol

IUPAC Name

O-(2-aminophenyl) N-hexadecanoylcarbamothioate

InChI

InChI=1S/C23H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23(28)27-21-18-16-15-17-20(21)24/h15-18H,2-14,19,24H2,1H3,(H,25,26,28)

InChI Key

XCIVQWKXZFURIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N

Origin of Product

United States

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